
1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride”, there are related compounds that have been synthesized. For instance, a novel cinnamic acid-tryptamine hybrid was designed, synthesized, and evaluated as dual cholinesterase inhibitors . Another method involves preparing N-(3-aminopropyl) imidazoles by taking imidazoles as raw material, first with vinyl cyanide generation cyanoethylation reaction, making N-cyanoethyl imidazoles, and further under raney ni catalysis hydro-reduction reaction making N-(3-aminopropyl) imidazoles .Aplicaciones Científicas De Investigación
Organic Synthesis
- Novel Synthesis Methods : Abdel-Motaleb et al. (2007) explored novel synthesis routes for 3-substituted acylindoles, demonstrating the versatility of indole derivatives in organic synthesis, which could potentially include the synthesis of compounds like 1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride (Abdel-Motaleb, Makhloof, Ibrahim, & Elnagdi, 2007).
Pharmacology
- NMDA Receptor Antagonism : Baron et al. (2005) reported on the synthesis and evaluation of indole derivatives as selective glycine-site NMDA receptor antagonists, showcasing the potential of structurally related compounds in the development of neuroprotective agents (Baron et al., 2005).
Materials Science
- Electrochemical Applications : Yu et al. (2014) detailed the development of a carbon-supported polyindole-5-carboxylic acid covalently bonded with a pyridine-2,4-diamine copper complex, demonstrating its efficacy as a non-precious oxygen reduction catalyst in fuel cells. This research indicates the utility of indole carboxylic acids in material science applications, suggesting potential uses for derivatives like this compound in similar contexts (Yu et al., 2014).
Protein Conformation Regulation
- HIV Protease Interaction : Tiefenbrunn et al. (2013) investigated the binding of indole-6-carboxylic acid in the flap of HIV protease, showing that small molecule regulation can favor a closed conformation of the enzyme. This study underscores the significance of indole derivatives in influencing protein conformation and function, potentially applicable to this compound (Tiefenbrunn et al., 2013).
Propiedades
IUPAC Name |
1-(3-aminopropyl)indole-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-5-1-6-14-7-4-9-8-10(12(15)16)2-3-11(9)14;/h2-4,7-8H,1,5-6,13H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQYWUODRZQXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCCN)C=C1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfinyl}benzenecarboxylate](/img/structure/B2694868.png)

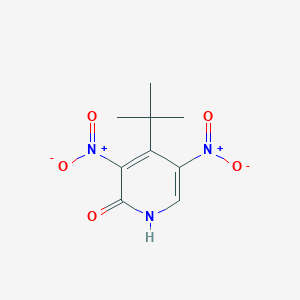
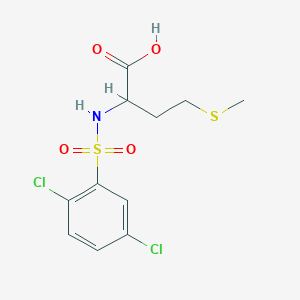
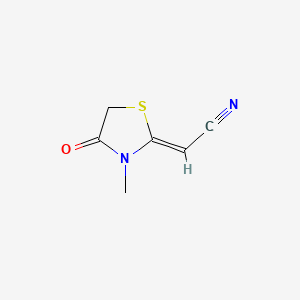
![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2694876.png)
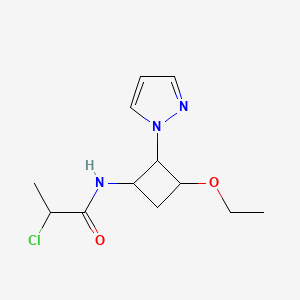
![1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2694878.png)
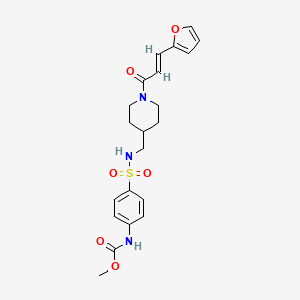
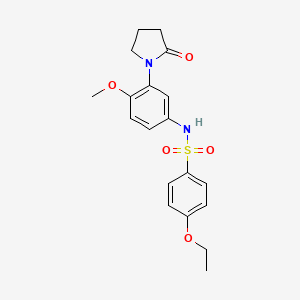
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2694882.png)
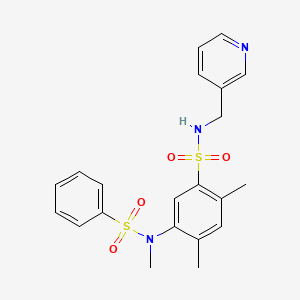

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2694889.png)